N,N'-[Sulfanediyldi(4,1-phenylene)]bis[N'-phenyl(thiourea)]
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] is a chemical compound known for its unique structure and properties This compound is characterized by the presence of thiourea groups linked through a sulfanediyl bridge to phenylene rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] typically involves the reaction of 4,4’-diaminodiphenyl sulfide with phenyl isothiocyanate. The reaction is carried out in an appropriate solvent, such as ethanol or methanol, under reflux conditions. The product is then purified through recrystallization or chromatography techniques .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and reagents, with careful control of reaction conditions to ensure high yield and purity. The final product is often subjected to rigorous quality control measures to meet industry standards .
Analyse Chemischer Reaktionen
Types of Reactions
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiourea groups to corresponding amines.
Substitution: The phenyl groups can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles are employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] has a wide range of applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry and as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Utilized in the development of advanced materials, such as polymers and coatings
Wirkmechanismus
The mechanism by which N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] exerts its effects involves its ability to form strong hydrogen bonds and coordinate with metal ions. These interactions can modulate the activity of enzymes, disrupt microbial cell walls, or interfere with the replication of viruses. The compound’s structure allows it to interact with specific molecular targets and pathways, leading to its diverse biological activities .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)]
- N,N’-[Sulfonyldi(4,1-phenylene)]diformamide
- N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(urea)]
Uniqueness
N,N’-[Sulfanediyldi(4,1-phenylene)]bis[N’-phenyl(thiourea)] is unique due to its specific thiourea groups and sulfanediyl linkage, which confer distinct chemical and biological properties. Compared to similar compounds, it exhibits stronger hydrogen bonding and metal coordination capabilities, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
162781-32-0 |
---|---|
Molekularformel |
C26H22N4S3 |
Molekulargewicht |
486.7 g/mol |
IUPAC-Name |
1-phenyl-3-[4-[4-(phenylcarbamothioylamino)phenyl]sulfanylphenyl]thiourea |
InChI |
InChI=1S/C26H22N4S3/c31-25(27-19-7-3-1-4-8-19)29-21-11-15-23(16-12-21)33-24-17-13-22(14-18-24)30-26(32)28-20-9-5-2-6-10-20/h1-18H,(H2,27,29,31)(H2,28,30,32) |
InChI-Schlüssel |
FPTKXPWBWXVTJC-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)SC3=CC=C(C=C3)NC(=S)NC4=CC=CC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.